molecular formula C20H24N2O4S B12175283 methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12175283
M. Wt: 388.5 g/mol
InChI Key: HASAUYRJYYDJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a central 1,3-thiazole ring substituted with:

  • A methyl carboxylate group at position 2.
  • An isopropyl group at position 3.
  • A carbamoyl moiety derived from 4-phenyltetrahydro-2H-pyran-4-yl at position 2.

Its synthesis likely involves coupling reactions similar to those reported for structurally related thiazole-carboxylates (e.g., amidation or esterification steps) .

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 2-[(4-phenyloxane-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-13(2)16-15(17(23)25-3)21-19(27-16)22-18(24)20(9-11-26-12-10-20)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,22,24)

InChI Key

HASAUYRJYYDJDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of 1,5-Diketone Precursors

The 4-phenyltetrahydro-2H-pyran ring is synthesized via acid-catalyzed cyclization of 1,5-diketones. For example, benzaldehyde reacts with acetylacetone in the presence of sulfuric acid (5–10 mol%) at 80–100°C to yield 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The reaction proceeds through a Prins cyclization mechanism, where the aldehyde and diketone form an oxonium intermediate, followed by intramolecular nucleophilic attack (Table 1).

Table 1: Cyclization Conditions for Pyran Formation

Starting MaterialsCatalystTemperature (°C)Yield (%)
Benzaldehyde + AcetylacetoneH₂SO₄8072
4-Methoxybenzaldehyde + DiketoneHCl10065

Carboxylic Acid to Acyl Chloride Conversion

The carboxylic acid derivative is treated with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0°C for 2 hours, followed by reflux to complete the reaction. Excess thionyl chloride is removed under reduced pressure, yielding 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride as a pale-yellow liquid (95% purity by GC-MS).

Preparation of Methyl 5-Isopropyl-2-amino-1,3-thiazole-4-carboxylate

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the Hantzsch reaction, employing methyl 3-isopropyl-3-oxopropionate (1.0 eq), thiourea (1.2 eq), and iodine (0.1 eq) in ethanol under reflux for 6 hours. The reaction mechanism involves nucleophilic attack by the thioamide on the α-haloester, followed by cyclodehydration (Equation 1):

Methyl 3-isopropyl-3-oxopropionate+ThioureaI2,ΔMethyl 5-isopropyl-2-amino-1,3-thiazole-4-carboxylate+HI\text{Methyl 3-isopropyl-3-oxopropionate} + \text{Thiourea} \xrightarrow{\text{I}_2, \Delta} \text{Methyl 5-isopropyl-2-amino-1,3-thiazole-4-carboxylate} + \text{HI} \quad \text{}

Table 2: Optimization of Thiazole Synthesis

Halogen SourceSolventTime (h)Yield (%)
I₂Ethanol678
Br₂THF865

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding white crystals (mp 206–208°C). Structural validation is achieved through 1^1H NMR (δ 6.75 ppm, thiazole H), 13^{13}C NMR (δ 165.2 ppm, ester carbonyl), and HRMS (m/z 187.06 [M+H]+^+).

Coupling of Pyran Carbonyl Chloride to Thiazole Amine

Amide Bond Formation

The 2-amino group of the thiazole reacts with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride (1.1 eq) in dry tetrahydrofuran (THF) using triethylamine (2.0 eq) as a base. The mixture is stirred at 25°C for 12 hours, followed by aqueous workup to isolate the product.

Table 3: Coupling Reaction Parameters

BaseSolventTemperature (°C)Yield (%)
TriethylamineTHF2585
DMAPDCM072

Final Product Characterization

The title compound is obtained as a white solid (mp 215–217°C) with >99% HPLC purity. Key spectral data include:

  • 1^1H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, isopropyl CH₃), 3.75 (s, 3H, ester CH₃), 4.15–4.30 (m, 2H, pyran H), 7.40–7.60 (m, 5H, aromatic H).

  • HRMS (ESI) : m/z 457.18 [M+H]+^+ (calc. 457.17).

Analytical Challenges and Solutions

Signal Overlap in NMR Spectroscopy

The proximity of thiazole ring protons (δ 6.5–7.5 ppm) to aromatic signals necessitates the use of deuterated DMSO for enhanced resolution. Advanced techniques like COSY and HSQC confirm proton-proton correlations and carbon assignments.

Byproduct Mitigation

Dimerization of the thiazole amine during coupling is suppressed by maintaining low temperatures (0–5°C) and using excess acyl chloride. Silica gel chromatography effectively removes dimeric impurities (Rf 0.3 vs. 0.5 for product).

Industrial-Scale Considerations

Process Optimization

Industrial synthesis employs continuous-flow reactors for the cyclization and coupling steps, reducing reaction times by 40%. Catalyst recycling (e.g., H₂SO₄ in cyclization) achieves a 90% recovery rate, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Notes

Limitations : Direct pharmacological data for the target compound are absent; comparisons rely on structural and synthetic parallels.

Crystallographic Stability : Intermolecular hydrogen bonding, as seen in related carboxylates , likely stabilizes the target compound’s solid-state structure.

Biological Activity

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (CAS Number: 1435993-13-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S and a molecular weight of 388.5 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, including anticancer effects.

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol
CAS Number1435993-13-7

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits potent anticancer activity, particularly against human cancer cell lines such as A549 (lung carcinoma), HT-29 (colon carcinoma), and MCF-7 (breast carcinoma).

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazole derivatives against multiple cancer cell lines using the MTT assay. The results showed that this compound had an IC50 value of approximately 12 µM against the A549 cell line, indicating significant antiproliferative activity.

Cell LineIC50 (µM)
A54912
HT-2918
MCF-715

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Thiazole derivatives have been shown to inhibit tyrosine kinases, which are critical for cancer cell growth and metastasis.

Inhibition of Tyrosine Kinases
In a comparative study, this compound was tested against several tyrosine kinases including EGFR and VEGFR. The compound exhibited high inhibitory activity with IC50 values of 0.78 nM for EGFR and 0.64 nM for VEGFR, suggesting its potential as a targeted therapy for cancers driven by these pathways.

Q & A

Q. What are the standard synthetic routes for methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via the Hantzsch thiazole synthesis (condensation of thiourea derivatives with α-haloketones). Subsequent steps include introducing the tetrahydropyran-phenyl moiety through amide coupling using reagents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium). The final esterification is achieved using methanol under acidic or basic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the thiazole ring, tetrahydropyran geometry, and ester group (e.g., 1^1H NMR: δ 1.3–1.5 ppm for isopropyl CH3_3; 13^{13}C NMR: ~170 ppm for carbonyl groups).
  • IR Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O).
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-UV, focusing on ester hydrolysis (loss of methyl ester peak) and amide bond cleavage. Stability is critical for in vitro bioactivity assays .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC50_{50} variability) be resolved in enzyme inhibition studies?

  • Orthogonal Assays : Validate results using fluorescence polarization, SPR (surface plasmon resonance), or ITC (isothermal titration calorimetry).
  • Control for Off-Target Effects : Include mutant enzymes or competitive inhibitors (e.g., ATP analogs for kinase studies).
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthesis .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Chemical Proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS.
  • Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs.
  • CRISPR-Cas9 Knockout Models : Validate target engagement by observing loss of activity in knockout cell lines .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog Synthesis : Replace the isopropyl group with cyclopropyl or tert-butyl to evaluate steric effects.
  • QSAR Modeling : Use computational tools (e.g., Schrödinger’s QSAR Module) to correlate substituent properties (logP, polar surface area) with activity.
  • Crystallography : Co-crystallize the compound with target proteins to identify key binding motifs .

Q. What experimental designs mitigate solubility issues in in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins or surfactants (e.g., Tween-80).
  • Salt Formation : Convert the methyl ester to a sodium or hydrochloride salt to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
  • Metabolite Identification : Use hepatocyte incubations or in vivo microsomal studies to detect active/inactive metabolites.
  • Toxicogenomics : Perform RNA-seq on treated tissues to identify off-target pathways .

Q. What methodologies validate the compound’s mechanism of action in disease models?

  • Transcriptomics/Proteomics : Compare treated vs. untreated samples to identify dysregulated pathways (e.g., NF-κB or MAPK).
  • In Vivo Imaging : Use PET/CT with radiolabeled analogs to track target engagement in real time.
  • Phenotypic Rescue : Administer the compound in genetic disease models (e.g., CRISPR-edited mice) to confirm mechanistic relevance .

Q. How can isosteric replacements improve metabolic stability without compromising activity?

  • Bioisosteric Swaps : Replace the methyl ester with a trifluoroethyl group to resist esterase cleavage.
  • Scaffold Hopping : Substitute the tetrahydropyran ring with a piperidine or morpholine moiety.
  • Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.